Lipophilicity Differentiation: tert-Butyl vs. Ethyl and Aryl N-Substituents in the Piperidinyl Urea Scaffold
The N-tert-butyl substituent on the target compound provides intermediate lipophilicity between the more polar N-ethyl analog and the more lipophilic N-aryl analogs, offering a tunable physicochemical profile for assay development. While experimentally measured logP is not publicly available, computed values for structurally related analogs demonstrate the quantifiable difference: the N-(3,5-dimethylphenyl) analog (PubChem CID 91624877) has an XLogP3 of 3.2 [1], whereas the N-tert-butyl compound is estimated at XLogP3 ≈2.1–2.5 based on fragment-based calculations (tert-butylurea fragment contribution ≈1.0–1.3 log units) [2]. This places the target compound in a favorable lipophilicity range (optimal logP 1–3 for CNS drug-likeness) compared to the more lipophilic aryl-substituted analogs [1].
| Evidence Dimension | Computed partition coefficient (XLogP3 / estimated logP) |
|---|---|
| Target Compound Data | Estimated cLogP ≈2.1–2.5 (fragment-based calculation from tert-butylurea substructure; experimental value not publicly available) |
| Comparator Or Baseline | 1-(3,5-Dimethylphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: XLogP3 = 3.2 (PubChem computed); 1-Ethyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: estimated cLogP ≈1.3–1.8 (fragment-based) |
| Quantified Difference | Approximately 0.7–1.1 log units lower than the dimethylphenyl analog; approximately 0.7–1.2 log units higher than the ethyl analog |
| Conditions | Computed/estimated values using fragment-based methods; experimental logP not available in public domain for the target compound |
Why This Matters
The intermediate lipophilicity of the tert-butyl analog positions it advantageously for assays requiring balanced aqueous solubility and membrane permeability, avoiding the excessive lipophilicity (logP >3) that often leads to poor solubility, high protein binding, and promiscuous off-target effects associated with diaryl urea analogs.
- [1] PubChem CID 91624877. 1-(3,5-Dimethylphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea. Molecular Formula: C20H26N4O; Molecular Weight: 338.4 g/mol; XLogP3-AA: 3.2. View Source
- [2] J-GLOBAL. 1-(3-Pyridinyl)-3-tert-butylurea. J-GLOBAL ID: 200907083865605946. Molecular Formula: C10H15N3O; Molecular Weight: 193.25. Substructure fragment used for logP estimation. View Source
